Methylaminoalanine-copper(II)
Description
Methylaminoalanine-copper(II) is a coordination complex where copper(II) ions are chelated by methylaminoalanine, a modified amino acid ligand containing methylated amino and carboxylate functional groups. Such complexes are typically studied for their stability, redox behavior, and applications in catalysis, biochemistry, or medicine.
Properties
CAS No. |
124608-37-3 |
|---|---|
Molecular Formula |
C8H18CuN4O4 |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
copper;(2S)-2-(2-methylhydrazinyl)propanoate |
InChI |
InChI=1S/2C4H10N2O2.Cu/c2*1-3(4(7)8)6-5-2;/h2*3,5-6H,1-2H3,(H,7,8);/q;;+2/p-2/t2*3-;/m00./s1 |
InChI Key |
PNHSEZIFQKZGSO-QHTZZOMLSA-L |
SMILES |
CC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Cu+2] |
Isomeric SMILES |
C[C@@H](C(=O)[O-])NNC.C[C@@H](C(=O)[O-])NNC.[Cu+2] |
Canonical SMILES |
CC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Cu+2] |
Synonyms |
alpha-amino-beta-methylaminopropionic acid copper(II) complex L-BMMA-copper(II) L-MeDAP-copper(II) methylamino-L-alanine-copper methylaminoalanine-copper(II) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Copper(II) Complexes
Structural and Ligand-Based Comparisons
Copper(II) complexes vary significantly based on ligand architecture, donor atoms, and coordination geometry. Key comparisons include:
Table 1: Structural and Functional Properties of Selected Copper(II) Complexes
Key Observations :
- Ligand Donor Atoms: Chalcone-derived complexes (e.g., [Cu(L)(phen)]ClO₄) utilize mixed O/N donors, enhancing stability and bioactivity . In contrast, carboxylate ligands (e.g., benzoate) bind via oxygen, favoring industrial applications due to their inertness .
- Biological Activity: The chalcone complex in exhibits potent antiproliferative activity (IC₅₀ = 35.6 μM against HeLa cells), outperforming cisplatin in some cell lines . Methylaminoalanine-copper(II) may show variable activity depending on ligand flexibility and redox properties.
Antiproliferative Activity and Pharmacological Potential
highlights the significance of ligand design in biological efficacy. For example:
- Phenanthroline (phen) co-ligands: The inclusion of phen in [Cu(L)(phen)]ClO₄ enhances DNA intercalation, contributing to its low IC₅₀ values .
Table 2: IC₅₀ Values (μM) for Copper(II) Complexes in Cancer Cell Lines
| Compound | HeLa | MCF-7 | A549 | Normal Cells (HEK293) |
|---|---|---|---|---|
| [Cu(L)(phen)]ClO₄ | 35.6 | >50 | 32.8 | >50 |
| Cisplatin | 27.0 | 18.2 | 23.0 | 7.5 |
Implications: Methylaminoalanine-copper(II) would require structural optimization (e.g., adding planar co-ligands) to match the activity of phen-containing complexes.
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